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For researchers, scientists, and drug development professionals, the choice of an expression

system for producing recombinant human Deoxyribonuclease I (rhDNase I) is a critical decision

that impacts yield, cost, and the biochemical characteristics of the final product. This guide

provides an objective comparison of rhDNase I produced in three commonly used systems:

mammalian cells (Chinese Hamster Ovary - CHO), yeast (Pichia pastoris), and bacteria

(Escherichia coli), supported by experimental data and detailed protocols.

Introduction to rhDNase I and Expression Systems
Recombinant human DNase I is a biopharmaceutical agent used in the management of cystic

fibrosis to reduce the viscoelasticity of sputum. The commercially available product,

Pulmozyme®, is produced in CHO cells. However, alternative expression systems such as the

yeast Pichia pastoris and the bacterium Escherichia coli are widely utilized for recombinant

protein production due to their potential for high yield and cost-effectiveness. Each system

possesses distinct advantages and limitations, particularly concerning post-translational

modifications like glycosylation, which can influence the protein's stability, activity, and

immunogenicity.

Comparative Performance of rhDNase I
The selection of an expression system has a profound impact on the key attributes of the

resulting rhDNase I. The following tables summarize the available quantitative and qualitative

data for rhDNase I produced in CHO, P. pastoris, and E. coli systems.
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Table 1: Biochemical and Biophysical Properties of
rhDNase I

Property CHO Cells Pichia pastoris Escherichia coli

Molecular Weight ~37 kDa[1]
~39 kDa (bovine

DNase I)

~29 kDa (non-

glycosylated)[2]

Glycosylation

Yes, N-linked

glycosylation at two

sites.[1]

Yes, N-linked and O-

linked glycosylation;

typically shorter

mannose chains than

mammalian cells.[3]

No

Purity
High purity for

therapeutic use
High purity achievable >90%[4]

Specific Activity
Standard for

therapeutic use

Comparable to CHO-

produced rhDNase I.

[5][6]

Non-glycosylated

bovine DNase I has

similar specific activity

to the native enzyme.

[6]

Production Yield Commercially viable ~0.4 mg/L[5][6]
Can be high, but may

form inclusion bodies.

Post-translational

Modifications

Human-like

glycosylation and

disulfide bonds.[1]

Capable of

glycosylation and

disulfide bond

formation.[3]

Disulfide bond

formation can be

challenging; no

glycosylation.

Table 2: Functional Comparison of rhDNase I
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Feature CHO Cells Pichia pastoris Escherichia coli

Enzymatic

Functionality

Clinically proven

efficacy.[1]

Comparable to

Pulmozyme® (CHO-

derived).[5][6]

Active enzyme can be

produced.[2]

Stability

Formulated for

stability as a

therapeutic.[1]

Can be stable,

influenced by

glycosylation.

Stability can be a

concern; may require

refolding from

inclusion bodies.

Immunogenicity
Low, as it mimics the

native human protein.

Glycosylation pattern

may differ from

human, potentially

influencing

immunogenicity.

Non-glycosylated,

which may alter

immunogenic profile

compared to the

native protein.

Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.

DNase I Activity Assay (Kunitz Method)
This assay is based on the principle that DNase I-mediated hydrolysis of DNA leads to an

increase in absorbance at 260 nm.

Reagents:

1 M Acetate Buffer, pH 5.0

100 mM Magnesium Sulfate (MgSO₄)

Substrate: High molecular weight DNA (e.g., from calf thymus) at 0.05 mg/mL in 10 mM

acetate buffer, pH 5.0 with 5 mM MgSO₄.

rhDNase I samples and standard.

Procedure:
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Equilibrate the spectrophotometer to 25°C and set the wavelength to 260 nm.

Pipette 3 mL of the DNA substrate solution into a cuvette and place it in the

spectrophotometer to record the blank rate.

Add a known volume of the rhDNase I sample to the cuvette, mix gently by inversion, and

immediately start recording the absorbance at 260 nm for several minutes.

Calculate the rate of change in absorbance per minute (ΔA₂₆₀/min) from the linear portion of

the curve.

One Kunitz unit is defined as the amount of enzyme that causes an increase in absorbance

of 0.001 per minute under the assay conditions.

Purity Analysis by SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to separate

proteins based on their molecular weight, providing an assessment of purity.

Reagents:

Acrylamide/Bis-acrylamide solution

Tris-HCl buffers (for stacking and resolving gels)

Sodium Dodecyl Sulfate (SDS)

Ammonium Persulfate (APS)

Tetramethylethylenediamine (TEMED)

Sample loading buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent

like β-mercaptoethanol)

Running buffer (Tris-glycine-SDS)

Coomassie Brilliant Blue or Silver Stain

Destaining solution
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Procedure:

Cast a polyacrylamide gel with a lower resolving gel and an upper stacking gel.

Prepare protein samples by mixing with sample loading buffer and heating at 95-100°C for 5

minutes to denature.

Load the prepared samples and a molecular weight marker into the wells of the gel.

Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage

until the dye front reaches the bottom of the gel.

Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

Destain the gel to reduce background staining and enhance the visibility of the protein

bands.

Assess the purity by observing the intensity of the main rhDNase I band relative to any

impurity bands.

Thermal Stability Assay by Differential Scanning
Calorimetry (DSC)
DSC measures the heat capacity of a protein as a function of temperature, allowing for the

determination of its thermal stability (melting temperature, Tₘ).

Reagents:

Purified rhDNase I sample in a suitable buffer (e.g., phosphate-buffered saline).

Reference buffer (the same buffer without the protein).

Procedure:

Prepare the rhDNase I sample and the reference buffer, ensuring they are degassed.

Load the sample and reference solutions into the respective cells of the DSC instrument.
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Set the instrument to scan a temperature range (e.g., 20°C to 100°C) at a constant scan rate

(e.g., 1°C/min).

The instrument will measure the differential heat capacity between the sample and reference

cells.

The resulting thermogram will show a peak corresponding to the unfolding of the protein. The

temperature at the apex of this peak is the melting temperature (Tₘ), a key indicator of

thermal stability.

Visualizations
The following diagrams illustrate key workflows and relationships in the comparative study of

rhDNase I.
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Caption: Generalized workflow for recombinant rhDNase I production.
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Caption: Experimental workflow for comparative analysis of rhDNase I.

Conclusion
The choice of an expression system for rhDNase I production is a trade-off between the need

for complex post-translational modifications, yield, and production costs.

CHO cells remain the gold standard for producing therapeutic rhDNase I that most closely

mimics the native human enzyme, particularly in terms of glycosylation. This is crucial for

ensuring proper folding, stability, and low immunogenicity in clinical applications.

Pichia pastoris presents a compelling alternative, offering the potential for high-yield

production with the capability of performing glycosylation, albeit with patterns that differ from

mammalian cells. The functionality of rhDNase I from P. pastoris has been shown to be

comparable to the CHO-derived product, making it a viable option, especially for research

and diagnostic applications where cost and yield are major considerations.

Escherichia coli is a cost-effective and high-yield system for producing non-glycosylated

rhDNase I. While the lack of glycosylation may impact stability and immunogenicity, active

enzyme can be produced. This system is well-suited for applications where glycosylation is
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not critical for function and where the potential challenges of inclusion body formation and

refolding can be addressed.

Ultimately, the optimal expression system depends on the specific requirements of the intended

application, balancing the need for native-like protein characteristics with practical

considerations of yield and cost.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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